molecular formula C15H15N3O4 B14875525 N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B14875525
M. Wt: 301.30 g/mol
InChI Key: XURDYUSXKAOJER-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring, an acetamidophenyl group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidophenol with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium on carbon (Pd/C) and reagents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, acetylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the cyclooxygenase (COX) pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, it may interact with serotonergic and cannabinoid systems, contributing to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its combined structural features, which may confer distinct pharmacological properties. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O4/c1-9(19)17-10-3-5-11(6-4-10)18-15(21)12-7-13(20)14(22-2)8-16-12/h3-8H,1-2H3,(H,16,20)(H,17,19)(H,18,21)

InChI Key

XURDYUSXKAOJER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC

Origin of Product

United States

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